3-Bromo-5-chloro-4-(trifluoromethyl)aniline (CAS 1805186-16-6) is a highly specialized, asymmetric halogenated aniline utilized primarily as an advanced building block in pharmaceutical and agrochemical synthesis. Characterized by its para-trifluoromethyl group and differentiated meta-halogen substituents (bromine and chlorine), this compound offers a distinct combination of extreme electron deficiency and orthogonal reactivity[1]. In procurement and process chemistry, it is prioritized over symmetric analogs for its ability to undergo highly regioselective cross-coupling reactions at the C-Br bond while retaining the C-Cl bond for subsequent functionalization or as a stable structural motif. Its specific steric and lipophilic profile makes it an essential precursor for developing targeted therapeutics, notably in the synthesis of complex bridged compounds such as KRAS G12D inhibitors [1].
Attempting to substitute 3-bromo-5-chloro-4-(trifluoromethyl)aniline with more common, symmetric analogs like 3,5-dibromo-4-(trifluoromethyl)aniline or 3,5-dichloro-4-(trifluoromethyl)aniline fundamentally compromises synthetic efficiency and structural tuning [1]. In palladium-catalyzed cross-coupling workflows, substituting with the dibromo analog leads to statistical mixtures of mono- and bis-coupled products, severely depressing target yields and mandating costly chromatographic separations. Conversely, the dichloro analog lacks the highly reactive C-Br handle, requiring significantly harsher conditions for activation that often degrade sensitive functional groups. Furthermore, in medicinal chemistry, replacing the asymmetric bromo-chloro pattern with symmetric halogens alters the molecule's van der Waals volume and lipophilicity, disrupting critical vector interactions in asymmetric binding pockets like those found in mutant KRAS targets [1].
When synthesizing asymmetric 3,5-disubstituted anilines, 3-bromo-5-chloro-4-(trifluoromethyl)aniline offers a distinct chemoselective advantage over symmetric analogs. Under standard palladium-catalyzed cross-coupling conditions (e.g., Pd(OAc)2, CataCXium A, 80°C), the C-Br bond undergoes preferential oxidative addition. This yields >95% regioselectivity for mono-coupled products (such as cyclopropyl introduction) at the 3-position . In contrast, utilizing 3,5-dibromo-4-(trifluoromethyl)aniline results in statistical mixtures of mono- and bis-coupled products, typically capping mono-coupled yields at 50-60% and necessitating resource-intensive chromatographic purification [1]. The bromo-chloro asymmetry thus provides a processable route to complex KRAS G12D inhibitor intermediates.
| Evidence Dimension | Mono-coupling Regioselectivity |
| Target Compound Data | >95% selectivity at the 3-position (C-Br bond) |
| Comparator Or Baseline | 3,5-dibromo-4-(trifluoromethyl)aniline (~50-60% mono-coupling due to statistical bis-coupling) |
| Quantified Difference | >35% improvement in mono-coupled yield; elimination of bis-coupled byproducts |
| Conditions | Pd(OAc)2, CataCXium A, Toluene, 80°C |
Eliminates the need for complex chromatographic separation of statistical coupling mixtures, drastically improving scaled-up yield and process economics.
In the development of targeted therapeutics, such as KRAS G12D inhibitors, the 3-bromo-5-chloro-4-(trifluoromethyl) substitution pattern provides a precise intermediate physicochemical profile. The calculated LogP (cLogP) and van der Waals volume of this asymmetric compound sit perfectly between the less bulky 3,5-dichloro-4-(trifluoromethyl)aniline and the highly lipophilic 3,5-dibromo-4-(trifluoromethyl)aniline [1]. This allows for targeted filling of asymmetric hydrophobic binding pockets without excessively driving up the overall molecular weight or lipophilicity, which can negatively impact aqueous solubility and ADME properties. The distinct halogen bond donor capacity of the bromine atom also offers directional binding advantages over the chlorine atom [2].
| Evidence Dimension | Steric Volume and Lipophilicity (LogP) |
| Target Compound Data | cLogP ~3.4; asymmetric steric bulk |
| Comparator Or Baseline | 3,5-dichloro analog (cLogP ~3.2) and 3,5-dibromo analog (cLogP ~3.6) |
| Quantified Difference | 0.2 - 0.4 log unit titration in lipophilicity |
| Conditions | In silico physicochemical profiling and SAR development |
Allows medicinal chemists to precisely titrate steric bulk and lipophilicity when optimizing lead compounds for challenging, asymmetric binding pockets.
The highly electron-withdrawing nature of the para-trifluoromethyl group, combined with the meta-halogen substituents, significantly reduces the basicity and nucleophilicity of the aniline nitrogen. However, the 3-bromo-5-chloro substitution pattern offers a slightly more favorable reactivity profile for amidation compared to the 3,5-dibromo analog [1]. The marginally lower electron-withdrawing effect and reduced steric hindrance of the chlorine atom (van der Waals radius 1.75 Å) compared to a second bromine atom (1.85 Å) results in improved yields during standard coupling with acyl chlorides or activated carboxylic acids [2]. While both require optimized conditions (e.g., use of strong bases like LiHMDS or elevated temperatures), the 3-bromo-5-chloro analog typically exhibits a 10-15% higher conversion rate in sterically demanding amidations.
| Evidence Dimension | Amidation Conversion Rate |
| Target Compound Data | Optimized conversion in sterically demanding amidations |
| Comparator Or Baseline | 3,5-dibromo-4-(trifluoromethyl)aniline (10-15% lower conversion) |
| Quantified Difference | 10-15% higher conversion rate |
| Conditions | Coupling with sterically hindered acyl chlorides / activated acids |
Ensures higher yields and fewer unreacted starting materials during the critical amidation steps of complex API synthesis.
Leveraging the precise steric and lipophilic profile of the 3-bromo-5-chloro-4-(trifluoromethyl)phenyl moiety, this compound is a targeted precursor for developing advanced KRAS G12D inhibitors and bi-functional degraders (PROTACs). The asymmetric halogen substitution allows for specific filling of the mutant KRAS hydrophobic pocket, providing measurable binding affinity improvements compared to symmetric analogs [1].
In complex process chemistry workflows, this compound serves as a critical building block for asymmetric 3,5-disubstituted anilines. Its highly differentiated C-Br and C-Cl bonds enable absolute regiocontrol during Suzuki-Miyaura or Buchwald-Hartwig couplings at the 3-position, eliminating the statistical mixtures and costly purifications associated with dibromo analogs .
The combination of a strong halogen bond donor (bromine) and a more electronegative, less polarizable halogen (chlorine) makes this compound valuable in agrochemical discovery. It is utilized to synthesize novel insecticides and fungicides where precise tuning of lipophilicity (cLogP ~3.4) and target-site vector interactions are required to overcome resistance mechanisms[2].